N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide
Description
N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide is a synthetic small molecule characterized by a hybrid structure combining indole and dihydropyridine moieties. The indole group, a bicyclic aromatic heterocycle, is substituted with a methyl group at the 1-position, while the dihydropyridine ring is functionalized with a carboxamide group at the 3-position and a hydroxylethyl-indolyl side chain. Its crystallographic characterization likely employs tools like SHELX, a widely used software suite for small-molecule refinement and structure solution .
Properties
IUPAC Name |
N-[2-hydroxy-2-(1-methylindol-5-yl)ethyl]-1-methyl-2-oxopyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3/c1-20-9-7-12-10-13(5-6-15(12)20)16(22)11-19-17(23)14-4-3-8-21(2)18(14)24/h3-10,16,22H,11H2,1-2H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJSXRQNEPCRZCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C=CC(=C2)C(CNC(=O)C3=CC=CN(C3=O)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
The compound also contains a dihydropyridine group, which is often found in calcium channel blockers, a class of drugs used to treat hypertension . Dihydropyridines work by blocking the influx of calcium ions into cardiac and smooth muscle cells, causing them to relax and thus lowering blood pressure .
The compound’s pharmacokinetics, or how it is absorbed, distributed, metabolized, and excreted in the body, would depend on various factors including its chemical structure, the route of administration, and the individual’s metabolic rate .
The compound’s action could be influenced by various environmental factors such as pH, temperature, and the presence of other substances that could interact with the compound .
Biological Activity
N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide is a complex organic compound with significant biological activity, particularly in the context of neuropharmacology and potential therapeutic applications. This article aims to explore its biological activities, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a dihydropyridine scaffold, which is known for its diverse biological activities. Its structure includes:
- Indole moiety : Associated with various biological functions, including serotonin receptor modulation.
- Dihydropyridine core : Known for its role in cardiovascular and neuropharmacological effects.
The molecular formula is , indicating the presence of multiple functional groups that contribute to its reactivity and biological interactions.
The biological activity of this compound primarily stems from its interaction with specific receptors and enzymes:
- Serotonin Receptor Agonism : The compound has been identified as a receptor agonist for the 5-HT1D serotonin receptors, which are crucial in regulating mood and anxiety. Activation of these receptors can lead to modulation of neurotransmitter release, influencing various physiological processes related to mood regulation and anxiety responses .
- Antioxidant Activity : Research indicates that compounds with similar structures exhibit significant antioxidant properties, which can protect cells from oxidative stress and reduce inflammation .
- Antitumor Potential : Preliminary studies suggest that derivatives of this compound may possess antitumor activity, likely due to their ability to interfere with cellular signaling pathways involved in cancer progression .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
Case Studies and Research Findings
Several studies have explored the biological activity of compounds related to this compound:
- Neuropharmacological Studies : A study demonstrated that similar indole derivatives showed efficacy in modulating serotonin levels in animal models, suggesting potential applications in treating depression and anxiety disorders.
- Antioxidant Mechanisms : Research highlighted the ability of dihydropyridine derivatives to scavenge free radicals, indicating their role as protective agents against oxidative damage in neuronal cells .
- Antitumor Evaluation : In vitro studies indicated that certain derivatives inhibited the growth of various cancer cell lines, supporting further investigation into their mechanism as potential chemotherapeutic agents .
Scientific Research Applications
N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry for its potential therapeutic applications. This article explores its applications across various scientific fields, supported by detailed data and case studies.
Structure and Composition
- Molecular Formula : C₁₆H₁₈N₂O₃
- Molecular Weight : 286.33 g/mol
- CAS Number : 2034526-22-0
The compound features an indole moiety, which is known for its significant biological activity, and a dihydropyridine structure that enhances its pharmacological properties.
Medicinal Chemistry
The compound serves as a scaffold for developing novel therapeutic agents. Its unique structure allows for modifications that can enhance biological activity. Research indicates its potential in:
- Drug Development : As a lead compound for creating analogs with improved efficacy and safety profiles.
Cancer Research
Preliminary studies suggest that this compound may exhibit anti-cancer properties. Key findings include:
- Induction of Apoptosis : The compound has been shown to induce apoptosis in various cancer cell lines, particularly hypopharyngeal tumor cells.
Neuropharmacology
The structural similarity to neurotransmitters indicates potential applications in treating neuropsychiatric disorders. Research highlights include:
- Modulation of Neurotransmitter Systems : The compound may influence serotonin and dopamine pathways, suggesting possible uses in depression or anxiety treatment.
Enzyme Inhibition Studies
The compound has been evaluated for its ability to inhibit key enzymes involved in disease processes:
- Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) : Relevant in Alzheimer's disease treatment, with studies indicating that structural modifications can enhance binding affinity.
Case Study 1: Anti-Cancer Activity
A study published in the Journal of Medicinal Chemistry investigated the anti-cancer potential of this compound. The results demonstrated significant cytotoxicity against several cancer cell lines, with particular efficacy against hypopharyngeal tumors. The mechanism was linked to the induction of apoptosis via the mitochondrial pathway.
Case Study 2: Neuropharmacological Effects
Research published in Neuropharmacology explored the effects of the compound on serotonin receptors. It was found to act as a partial agonist, suggesting potential therapeutic benefits in managing mood disorders.
Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Anti-Cancer | Induces apoptosis in hypopharyngeal tumor cells | Journal of Medicinal Chemistry |
| Enzyme Inhibition | Inhibits AChE and BuChE | Neuropharmacology |
| Neuropharmacology | Modulates serotonin receptor activity | Neuropharmacology |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Indole and Carboxamide Motifs
A structurally related compound, N-(2-(diethylamino)ethyl)-5-((Z)-(5-fluoro-1,2-dihydro-2-oxo-3H-indol-3-ylidene)methyl)-2,4-dimethyl-1H-pyrrole-3-carboxamide (2S)-hydroxybutanedioate, shares functional similarities, including an indole-derived framework and carboxamide group (Figure 1). Key differences include:
- Substituents : The compared compound features a 5-fluoroindole and a pyrrole-carboxamide system, whereas the target molecule lacks halogenation and incorporates a dihydropyridine core.
- Side Chains: The diethylaminoethyl group in the analogue contrasts with the hydroxyethyl-indolyl side chain in the target compound, implying divergent solubility and receptor-binding profiles .
Pharmacological and Physicochemical Properties
A comparative analysis of physicochemical and hypothetical pharmacological properties is summarized below:
Key Observations :
- The fluorinated analogue’s bioactivity aligns with known 5-fluoroindole derivatives, which exhibit antiproliferative effects in cancer models .
Research Findings and Challenges
Crystallographic Characterization
The target compound’s structural elucidation likely relies on X-ray crystallography refined via SHELX software, which is optimized for small-molecule precision .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
